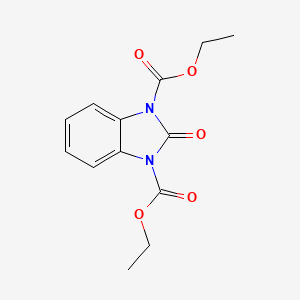

diethyl 2-oxo-1H-1,3-benzimidazole-1,3(2H)-dicarboxylate

描述

Diethyl 2-oxo-1H-1,3-benzimidazole-1,3(2H)-dicarboxylate is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzimidazole core with ester functional groups, making it a versatile intermediate in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-oxo-1H-1,3-benzimidazole-1,3(2H)-dicarboxylate typically involves the condensation of o-phenylenediamine with diethyl oxalate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring. The reaction conditions may vary, but common reagents include acetic acid or sodium ethoxide as catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

化学反应分析

Types of Reactions

Diethyl 2-oxo-1H-1,3-benzimidazole-1,3(2H)-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2,3-dione, while reduction can produce diethyl 2-amino-1H-1,3-benzimidazole-1,3(2H)-dicarboxylate.

科学研究应用

Organic Synthesis

Building Block for Synthesis

Diethyl 2-oxo-1H-1,3-benzimidazole-1,3(2H)-dicarboxylate serves as a versatile building block in organic synthesis. It can be utilized in the formation of various heterocyclic compounds, which are essential in the development of pharmaceuticals and agrochemicals. The compound’s dicarbonyl structure allows it to undergo various reactions such as condensation and cyclization.

Case Study: Synthesis of Heterocycles

A study demonstrated the use of this compound in synthesizing substituted benzimidazoles via a one-pot reaction with amines and aldehydes. This method yielded high purity products with good yields, showcasing its utility in synthesizing complex organic molecules .

Medicinal Chemistry

Anticancer Activity

Recent research has highlighted the potential of this compound as an anticancer agent. Its derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Screening

In a screening study involving various derivatives of this compound against different cancer cell lines (e.g., MCF7 and HeLa), several compounds exhibited significant cytotoxicity with IC50 values in the micromolar range. These findings suggest that modifications to the core structure can enhance biological activity .

Material Science

Polymerization Agent

The compound has been explored as a polymerization agent in creating novel polymeric materials. Its ability to form cross-linked structures makes it suitable for producing materials with enhanced mechanical properties.

Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Elongation at Break | 5% |

| Thermal Stability | Up to 200 °C |

| Water Absorption | 0.5% |

This table summarizes the mechanical properties of polymers synthesized using this compound as a cross-linking agent. The resulting materials demonstrate favorable characteristics for applications in coatings and adhesives.

作用机制

The mechanism of action of diethyl 2-oxo-1H-1,3-benzimidazole-1,3(2H)-dicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule.

相似化合物的比较

Similar Compounds

Benzimidazole: The parent compound with a simpler structure.

2-Methylbenzimidazole: A derivative with a methyl group at the 2-position.

2-Aminobenzimidazole: Contains an amino group at the 2-position.

Uniqueness

Diethyl 2-oxo-1H-1,3-benzimidazole-1,3(2H)-dicarboxylate is unique due to the presence of ester groups, which can influence its reactivity and biological activity. Compared to other benzimidazole derivatives, it offers different functionalization possibilities, making it a valuable compound in synthetic and medicinal chemistry.

生物活性

Diethyl 2-oxo-1H-1,3-benzimidazole-1,3(2H)-dicarboxylate (CAS No. 161468-57-1) is a compound with significant biological activity that has been studied for its potential therapeutic applications. This article provides an overview of its biological properties, including pharmacological effects, structure-activity relationships, and relevant case studies.

- Molecular Formula : C₁₃H₁₄N₂O₅

- Molecular Weight : 278.26 g/mol

- Melting Point : 123–126 °C

Diethyl 2-oxo-1H-1,3-benzimidazole derivatives have shown various biological activities, primarily due to their ability to interact with specific biological targets. The benzimidazole core is known for its role in medicinal chemistry, particularly in the development of antiparasitic and antimicrobial agents.

Antiparasitic Activity

Research has demonstrated that derivatives of benzimidazole exhibit potent activity against trypanosomatid parasites such as Trypanosoma cruzi and Leishmania spp. A study indicated that certain derivatives displayed IC50 values less than 5 µM against these parasites, suggesting strong antiparasitic potential. Notably, compounds were found to be selective towards T. cruzi, with minimal cytotoxicity observed in murine macrophages at therapeutic doses .

Antimicrobial Properties

Another study highlighted the antibacterial and antifungal activities of benzimidazole derivatives, including this compound. The compound was evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth at different concentrations .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the benzimidazole scaffold significantly affect biological activity. For instance, the presence of electron-withdrawing groups enhances electrophilicity and reduces toxicity while maintaining efficacy against target organisms .

In Vivo Studies

In vivo assays using animal models for Chagas disease demonstrated that specific benzimidazole derivatives could improve survival rates significantly compared to untreated controls. In one study, animals treated with a derivative showed a survival fraction of 100% over a ten-day treatment period .

Clinical Implications

The promising results from preclinical studies suggest potential applications in treating parasitic infections and possibly other microbial diseases. However, further clinical trials are necessary to establish safety and efficacy in humans.

Data Summary

| Biological Activity | IC50 (µM) | Test Organism | Remarks |

|---|---|---|---|

| Antiparasitic | <5 | Trypanosoma cruzi | Selective with low cytotoxicity |

| Antiparasitic | <5 | Leishmania spp. | Effective against promastigotes |

| Antibacterial | Varies | Various bacterial strains | Inhibitory effects observed |

| Antifungal | Varies | Various fungal strains | Effective at different concentrations |

属性

IUPAC Name |

diethyl 2-oxobenzimidazole-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c1-3-19-12(17)14-9-7-5-6-8-10(9)15(11(14)16)13(18)20-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMJHUHILXJBEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C2=CC=CC=C2N(C1=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435769 | |

| Record name | diethyl 2-oxo-1H-1,3-benzimidazole-1,3(2H)-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161468-57-1 | |

| Record name | diethyl 2-oxo-1H-1,3-benzimidazole-1,3(2H)-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。